molecular formula C9H9BrO B1602089 6-Bromo-2,3-dihydro-1H-inden-5-ol CAS No. 32337-85-2

6-Bromo-2,3-dihydro-1H-inden-5-ol

Cat. No. B1602089
CAS RN: 32337-85-2
M. Wt: 213.07 g/mol
InChI Key: WXNQTFRWOCSCPY-UHFFFAOYSA-N
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Description

“6-Bromo-2,3-dihydro-1H-inden-5-ol” is a chemical compound with the molecular formula C9H9BrO. It has a molecular weight of 213.07 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “6-Bromo-2,3-dihydro-1H-inden-5-ol” is 1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Bromo-2,3-dihydro-1H-inden-5-ol” is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 213.07 .

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNQTFRWOCSCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576234
Record name 6-Bromo-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydro-1H-inden-5-ol

CAS RN

32337-85-2
Record name 6-Bromo-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Four oven dried 40 mL vials with Teflon lined caps were used in parallel for the reaction. The sealed vials were used to avoid loss of MeI. Each of the the vials was loaded with a fourth of 6-bromoindan-5-ol (12.01 g, 56.36 mmol), K2CO3 (15.58 g, 112.72 mmol), DMF (147.5 mL) and MeI (14.03 mL, 225.45 mmol) respectfully. The vials were sealed and heated on the orbital shaker for a total of 11 hours at 51° C. The reactions in the four vials were combined, poured in water and extracted twice with ethyl acetate. The organics were combined, dried with Na2SO4, filtered and concentrated to give 12.6 grams of a crude yellow oil. The crude was purified using the in two batches (120 g columns, 5% ethyl acetate). Like fractions were combined to give 9.53 grams (74%) of 6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether as a white solid and 2.29 grams (19%) of recovered 6-bromoindan-5-ol. IR (diffuse reflectance) 2958, 2468, 2428, 2415, 2350, 2337, 1482, 1466, 1392, 1311, 1278, 1260, 865, 835, 733 cm−1. Anal. Calcd for C10H11BrO: C, 52.89; H, 4.88; Br, 35.18. Found: C, 52.87; H, 4.79; N, 0.21. Found: Br, 35.27. X-Ray supports the structure.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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12.01 g
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reactant
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15.58 g
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reactant
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147.5 mL
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reactant
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14.03 mL
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 5-indanol (6.32 g, 47 mmol) in DMF (20 mL) is added NBS (8.38 g, 47 mmol) and the mixture is stirred at ambient temperature for 1 h. Water is added and the mixture is then extracted with EtOAc. The organic layer is washed with 1N HCl solution and brine, dried with NaSO4 and concentrated to give the title compound and it is used in the next step without purification.
Quantity
6.32 g
Type
reactant
Reaction Step One
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Quantity
8.38 g
Type
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Reaction Step One
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Quantity
20 mL
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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